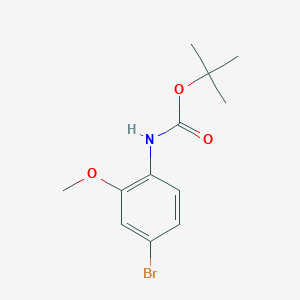

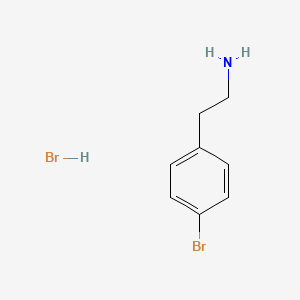

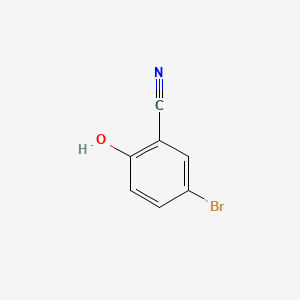

![molecular formula C11H8N2O B1273683 3-benzo[b]furan-2-yl-1H-pyrazole CAS No. 666728-39-8](/img/structure/B1273683.png)

3-benzo[b]furan-2-yl-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

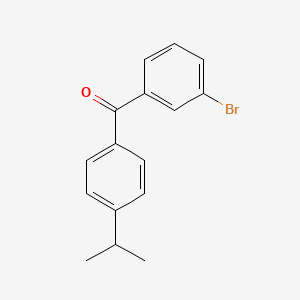

The compound 3-benzo[b]furan-2-yl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring fused with a benzo[b]furan moiety. This structure is of interest due to its potential applications in pharmaceuticals and materials science. The benzo[b]furan component is a common structural motif in natural products and pharmaceuticals, while the pyrazole ring is known for its diverse biological activities.

Synthesis Analysis

The synthesis of related benzo[b]furan derivatives has been reported in various studies. For instance, the synthesis of benzo[b]furan compounds is often achieved through reactions involving furan rings as key intermediates. In one study, 6-methoxybenzo[b]furan-3(2H)-one was reacted with 2-aryl-1,1-dicyanoethylenes to afford substituted dibenzo[b,d]furans . Another approach involved the reaction of a thiazolo[3,2-a]benzimidazole moiety with different nucleophiles to yield benzo[b]furan derivatives . Although these methods do not directly describe the synthesis of 3-benzo[b]furan-2-yl-1H-pyrazole, they provide insight into the synthetic strategies that could be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of compounds closely related to 3-benzo[b]furan-2-yl-1H-pyrazole has been elucidated using various spectroscopic techniques. For example, the crystal structure of a naphtho[2,1-b]furan-2-carbohydrazide derivative with a pyrazole moiety was determined, revealing the planarity of the pyrazole ring and its dihedral angles with adjacent rings . This information is valuable for understanding the conformational preferences of the 3-benzo[b]furan-2-yl-1H-pyrazole molecule.

Chemical Reactions Analysis

The reactivity of benzo[b]furan and pyrazole derivatives can be inferred from reported chemical reactions. Benzo[b]furan derivatives have been shown to undergo various reactions, such as condensation with dicyanoethylenes and transformations involving furan ring opening . Pyrazole derivatives have been synthesized through reactions with anilines and other nucleophiles . These reactions highlight the versatility of the benzo[b]furan and pyrazole moieties in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]furan and pyrazole derivatives are influenced by their molecular structures. The planarity of the pyrazole ring and its dihedral angles with adjacent rings can affect the molecule's electronic properties and intermolecular interactions . The presence of substituents on the benzo[b]furan and pyrazole rings can also impact the compound's solubility, stability, and reactivity. While specific data on 3-benzo[b]furan-2-yl-1H-pyrazole is not provided, studies on similar compounds offer valuable insights into its likely properties.

Aplicaciones Científicas De Investigación

1. Chemical Synthesis

- Summary of the Application : “3-benzo[b]furan-2-yl-1H-pyrazole” is used as a precursor for the synthesis of a series of novel heterocycles .

- Methods of Application : The compound reacts with 3-oxo-3-phenylpropanenitrile, 2-cyanoethanethioamide, and various hydrazides such as cyanoacetohydrazide, acetohydrazide, and carbohydrazide derivatives .

- Results or Outcomes : The structures of the products were confirmed by various spectroscopic methods along with the X-ray crystal structures .

2. Biological Studies

- Summary of the Application : Benzo[b]furan derivatives, including “3-benzo[b]furan-2-yl-1H-pyrazole”, have shown potential as robust therapeutic options .

- Methods of Application : The discussion focuses on chemical synthesis, molecular docking simulations, and both in vitro and in vivo studies .

- Results or Outcomes : These compounds have shown exceptional promise as anticancer, antibacterial, and antifungal agents .

Safety And Hazards

Direcciones Futuras

Pyrazole derivatives, including 3-benzo[b]furan-2-yl-1H-pyrazole, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has increased due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in these fields .

Propiedades

IUPAC Name |

5-(1-benzofuran-2-yl)-1H-pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-2-4-10-8(3-1)7-11(14-10)9-5-6-12-13-9/h1-7H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AACMKKWADJBYOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CC=NN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384453 |

Source

|

| Record name | 3-benzo[b]furan-2-yl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26728619 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-benzo[b]furan-2-yl-1H-pyrazole | |

CAS RN |

666728-39-8 |

Source

|

| Record name | 3-benzo[b]furan-2-yl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

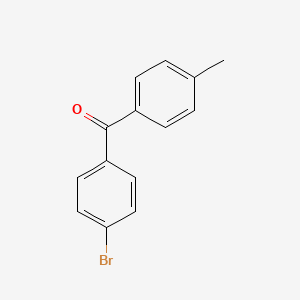

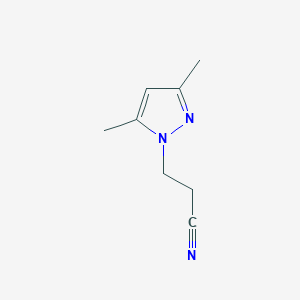

![6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1273606.png)